![molecular formula C19H18FN3O2 B251978 N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel small molecule inhibitor that targets the dopamine D2 receptor. This compound has been studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, including schizophrenia, depression, and addiction.
Mécanisme D'action
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various neurochemical pathways in the brain. By blocking this receptor, N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide can modulate the release of dopamine and other neurotransmitters, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects:
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to have significant effects on various biochemical and physiological processes in the brain. In preclinical studies, this compound has been shown to reduce dopamine release in the striatum, which is a key region involved in the regulation of motor function and reward processing. Additionally, N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide is its high selectivity and potency for the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in various neurochemical pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term studies.
Orientations Futures
There are several future directions for the research on N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide. One potential application is in the treatment of schizophrenia, where this compound has shown promise in preclinical studies. Additionally, N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide may have potential applications in the treatment of other psychiatric and neurological disorders, including depression and addiction. Further research is needed to fully understand the potential therapeutic benefits of this compound and to develop more effective treatments for these disorders.
Méthodes De Synthèse
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with 3-aminopropylindole, followed by the addition of N,N-diisopropylethylamine and 1H-indole-2-carboxylic acid. The final product is purified through column chromatography and characterized through spectroscopic methods.
Applications De Recherche Scientifique
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of schizophrenia, depression, and addiction. In preclinical studies, this compound has been shown to effectively block the dopamine D2 receptor, which is a key target for the treatment of these disorders.
Propriétés
Formule moléculaire |
C19H18FN3O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-[3-[(2-fluorobenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c20-15-8-3-2-7-14(15)18(24)21-10-5-11-22-19(25)17-12-13-6-1-4-9-16(13)23-17/h1-4,6-9,12,23H,5,10-11H2,(H,21,24)(H,22,25) |
Clé InChI |
YPRFRYFRMQPJMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=CC=C3F |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B251895.png)
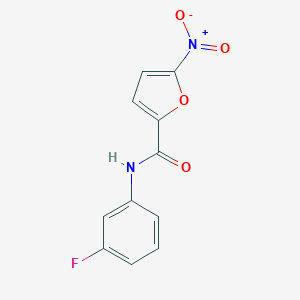
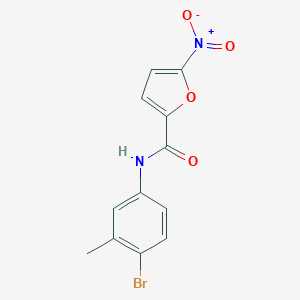
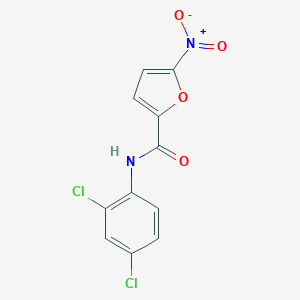
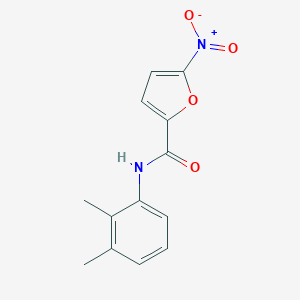
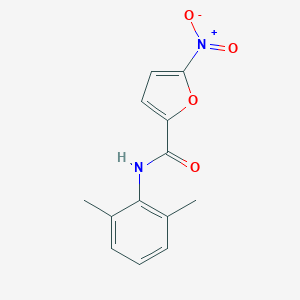
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)



